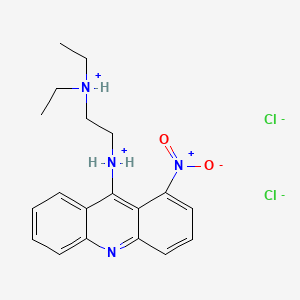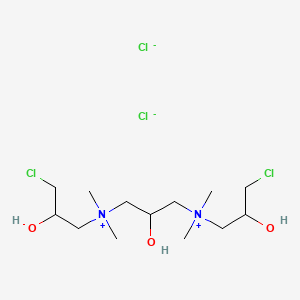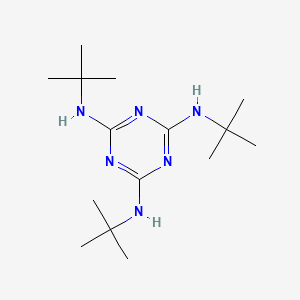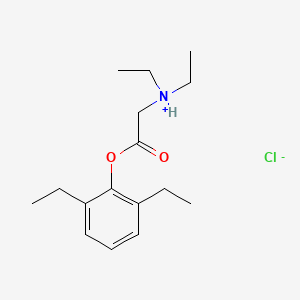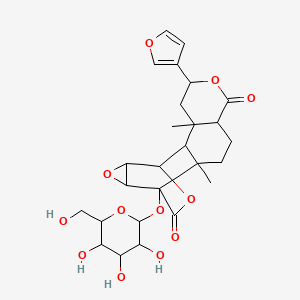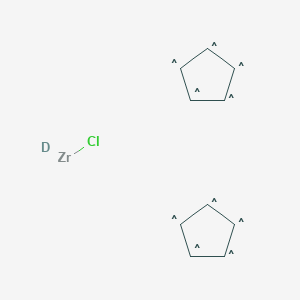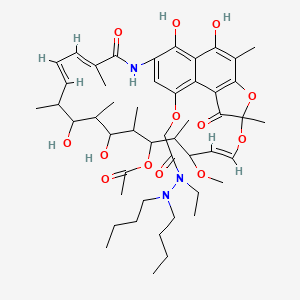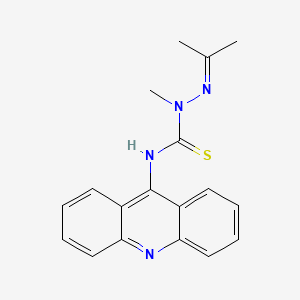
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a heterocyclic organic compound It is a derivative of isoquinoline, which is a fundamental structure in many natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Piperidinoethyl Substitution: The 2-position substitution with a piperidinoethyl group can be carried out through a nucleophilic substitution reaction using 2-chloroethylpiperidine.
Hydrogenation: The final step involves the hydrogenation of the isoquinoline ring to form the tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides or sulfonates.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline: A simpler derivative without the methoxy and piperidinoethyl substitutions.
Methoxyisoquinoline: Lacks the tetrahydro and piperidinoethyl groups.
Piperidinoethylisoquinoline: Lacks the methoxy group.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
101670-55-7 |
|---|---|
Formule moléculaire |
C17H28Cl2N2O |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
7-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-15-7-10-19(14-16(15)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H |
Clé InChI |
OTMVZRSSYQYRGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC[NH+](C2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
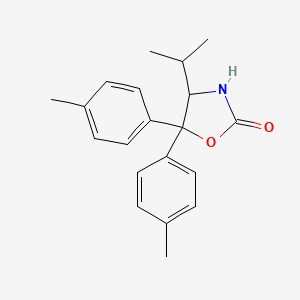
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
